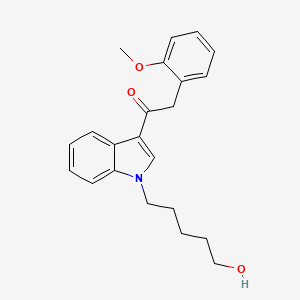
Sulthiame-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulthiame-d4 is a deuterated form of Sulthiame, a sulfonamide and carbonic anhydrase inhibitor. Sulthiame is primarily used as an anticonvulsant in the treatment of benign focal epilepsies of childhood and other refractory epilepsies . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic profiles of Sulthiame .
Applications De Recherche Scientifique
Sulthiame-d4 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Sulthiame.
Metabolic Profiling: this compound helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: It is used in the development of new anticonvulsant drugs by providing insights into the drug’s behavior in the body.
Biological Research: this compound is used to study the effects of carbonic anhydrase inhibition in various biological systems.
Mécanisme D'action
- Sulthiame primarily targets carbonic anhydrase 2 (CA2) . CA2 is an enzyme involved in catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. It plays a crucial role in maintaining acid-base balance and regulating pH in various tissues, including the brain.
Target of Action
Pharmacokinetics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sulthiame-d4 is synthesized by incorporating deuterium atoms into the Sulthiame molecule. The process involves the substitution of hydrogen atoms with deuterium, typically using deuterated reagents and solvents. The specific synthetic route may vary, but it generally includes the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterated reagents.
Formation of this compound: The deuterated precursors undergo a series of chemical reactions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, ensuring high purity and yield. The production is carried out under controlled conditions to maintain the integrity of the deuterated compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sulthiame-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides .
Comparaison Avec Des Composés Similaires
Acetazolamide: Another carbonic anhydrase inhibitor used as an anticonvulsant and diuretic.
Topiramate: A broad-spectrum anticonvulsant that also inhibits carbonic anhydrase.
Zonisamide: An anticonvulsant with multiple mechanisms of action, including carbonic anhydrase inhibition.
Uniqueness of Sulthiame-d4: this compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and half-life of the compound, making it a valuable tool in drug development and research .
Propriétés
Numéro CAS |
1795021-05-4 |
|---|---|
Formule moléculaire |
C10H14N2O4S2 |
Poids moléculaire |
294.376 |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D |
Clé InChI |
HMHVCUVYZFYAJI-LNFUJOGGSA-N |
SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N |
Synonymes |
4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4; 4-(Tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4 S,S-Dioxide; 2-(p-Sulfamoylphenyl)-tetrahydro-2H-1,2-thiazine-d4 1,1-Dioxide; Bayer A 168-d4; Conadil-d4; Contravul-d4; Elisa |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)
![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)



-(+)-TimololEther](/img/structure/B586931.png)

